2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)butanedioic acid
Description
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)butanedioic acid is an imidazole derivative characterized by a substituted imidazole core linked to a butanedioic acid moiety. The imidazole ring is substituted at the 2-position with a phenyl group and at the 4-position with a methyl group, while the butanedioic acid chain provides two carboxylic acid functional groups. Imidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
CAS No. |
88660-90-6 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-8-16(11(14(19)20)7-12(17)18)13(15-9)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
ATOFTLRGFAVVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the succinic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole nitrogen atoms.
Scientific Research Applications
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by mimicking or blocking the natural ligand. The succinic acid moiety can also participate in metabolic pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
(a) Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()
- Core Structure : Contains a benzoimidazole ring (fused benzene-imidazole system) versus the simpler imidazole core in the target compound.
- Substituents: Features a benzyl(2-hydroxyethyl)amino group at position 5 and a methyl group at position 1. The target compound lacks nitrogenous side chains but includes a phenyl group at position 2 and a methyl group at position 2.
- Functional Groups: Butanoate ester vs. butanedioic acid.
(b) 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid ()
- Core Structure : Imidazole ring substituted with diphenyl groups (positions 4 and 5) and a hydroxypropyl group (position 1).
- Functional Groups : Benzoic acid vs. butanedioic acid. The shorter benzoic acid chain may limit hydrogen-bonding capacity compared to the target compound’s dual carboxylic acid groups.
- Physicochemical Impact : Diphenyl substituents enhance lipophilicity, whereas the target compound’s phenyl and methyl groups balance hydrophobicity and steric effects .
(c) 2-Amino-4-(4,5-Dimethyl-1H-imidazol-1-yl)-2-methylbutanoic Acid ()
- Substituents: Dimethyl groups on the imidazole (positions 4 and 5) and a branched butanoic acid chain with an amino group.
- Functional Groups: Amino and carboxylic acid groups create zwitterionic properties, unlike the target compound’s non-ionic imidazole and dual acidic groups.
- Biological Implications: The amino group may facilitate interactions with biological targets (e.g., enzymes or receptors) through additional hydrogen bonding .
(d) 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid ()
- Chain Length: Propanoic acid (C3) vs. butanedioic acid (C4). The shorter chain may reduce conformational flexibility and binding affinity in biological systems.
Functional Group Variations
Data Tables
Biological Activity
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)butanedioic acid, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could protect cells from oxidative stress-related damage.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cell growth and apoptosis.
Antiproliferative Effects
In vitro studies have demonstrated the antiproliferative effects of this compound on cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:
These results indicate that the compound is particularly effective against breast cancer cells, suggesting a potential role in targeted cancer therapy.
Mechanistic Studies
Further investigations into the mechanism of action revealed that treatment with this compound led to:
-
Cell Cycle Arrest : Flow cytometry analysis indicated an increase in the G2/M phase population, suggesting that the compound effectively halts cell cycle progression at this checkpoint.
- Induction of Apoptosis : Apoptotic assays showed an increase in early and late apoptotic cells upon treatment, highlighting its potential as an anticancer agent.
Case Study 1: Breast Cancer
In a study on MDA-MB-436 breast cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The study utilized both flow cytometry and MTT assays to quantify these effects, demonstrating a robust anticancer profile.
Case Study 2: Lung Cancer
Another investigation focused on A549 lung cancer cells, where similar antiproliferative effects were observed. The compound's ability to induce apoptosis was confirmed through annexin V staining assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
